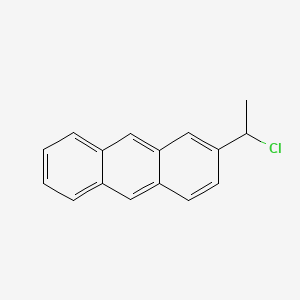

2-(1-Chloroethyl)anthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

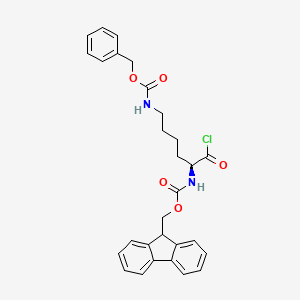

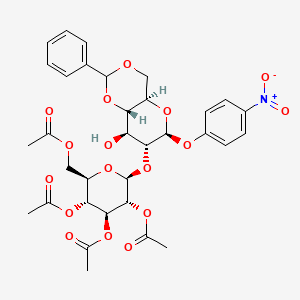

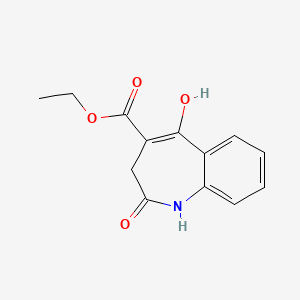

2-(1-Chloroethyl)anthracene is a chemical compound with the molecular formula C16H13Cl . It’s a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings .

Chemical Reactions Analysis

Anthracene derivatives have been extensively studied for their interesting photophysical, photochemical, and biological properties . They undergo various chemical reactions, including Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and metal-catalyzed reactions with alkynes .Applications De Recherche Scientifique

Anthracene Derivatives Synthesis

Anthracene and its derivatives have been explored for their potential in efficient green-to-blue low-power upconversion. New anthracene derivatives such as 2-chloro-9,10-dip-tolylanthracene (DTACl) were synthesized, showcasing high fluorescence yields and demonstrating their effectiveness as triplet acceptors for upconversion, with DTACl coupled with PdOEP achieving a maximum upconversion quantum yield of 17.4% (Liang et al., 2013). This research underscores the importance of anthracene derivatives in developing materials for low-power optical applications.

Reaction Mechanisms

Research into the reactions of 2-Nitro- and 2-Bromo-2-nitroethenylphosphonates with anthracene revealed two competing pathways: [4+2] cycloaddition and electrophilic substitution. This study provided insight into the versatile reactivity of anthracene when interfaced with different chemical groups, highlighting its potential for creating a variety of chemical structures (Anisimova et al., 2005).

Fluorescence-Based Applications

A novel chemiluminescence probe for singlet oxygen detection was developed using anthracene derivatives. The probe, designed with a strategy of photoinduced electron-transfer process, exhibited high selectivity and sensitivity for singlet oxygen, distinguishing it from other reactive oxygen species. This finding is significant for detecting singlet oxygen in various chemical and biological systems (Li et al., 2004).

Orientations Futures

Anthracene and its derivatives have been the subject of research in several areas, investigating their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade . This suggests that future research may continue to focus on developing new synthesis methods and exploring further applications of anthracene derivatives.

Propriétés

IUPAC Name |

2-(1-chloroethyl)anthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUQPUKYAXMLKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676267 |

Source

|

| Record name | 2-(1-Chloroethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57323-33-8 |

Source

|

| Record name | 2-(1-Chloroethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)

![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)